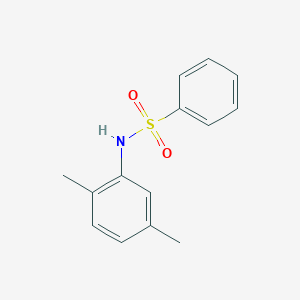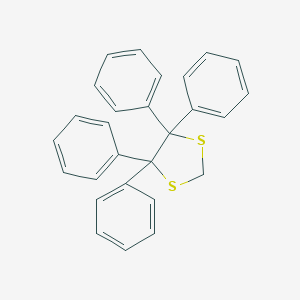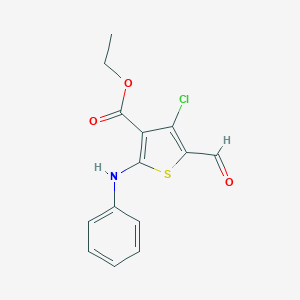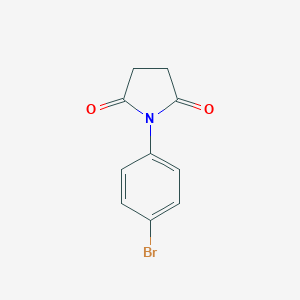
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is a chemical compound with the empirical formula C12H10ClNO . It is a solid substance and is used as a reactant in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of quinoline ring systems, such as “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde”, has been highlighted in recent research . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have also been covered .Molecular Structure Analysis
The molecular structure of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” contains a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .Chemical Reactions Analysis
The chemistry of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” and related analogs has been recently reviewed . The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The empirical formula of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is C12H10ClNO . It has a molecular weight of 219.67 . The compound is solid in form .科学的研究の応用
Synthesis of Quinoline Ring Systems
Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The synthesis of quinoline ring systems using 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde as a starting material is a fundamental process in pharmaceutical research. This compound serves as a versatile intermediate for constructing fused or binary quinoline-core heterocyclic systems, which are essential scaffolds in many therapeutic agents .
Antimicrobial Agents
The quinoline scaffold is recognized for its potential in developing novel antimicrobial agents. Research indicates that derivatives synthesized from 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde exhibit moderate activities against microbes such as Staphylococcus aureus and Escherichia coli . These findings are crucial for the development of new treatments for infectious diseases, given the rise in bacterial and fungal infections over the past decades .
Antifungal Applications
In addition to antibacterial properties, certain derivatives of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde have shown moderate antifungal activity. This is particularly relevant for combating fungal pathogens like Candida albicans and Aspergillus niger , which can cause severe infections in immunocompromised individuals .
Antitumor and Anticancer Effects
Quinoline derivatives are also explored for their antitumor and anticancer effects. The structural modifications of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde can lead to compounds with potential efficacy in cancer treatment. The biological evaluation of these compounds is an ongoing area of research, with the aim of discovering new therapeutic options for various forms of cancer .
Development of Pharmacological Agents
The compound’s ability to form diverse heterocyclic structures makes it a valuable asset in the development of pharmacological agents. Researchers focus on the synthesis of bioactive heterocyclic compounds in different classes that exhibit pharmacological activities, which could lead to the discovery of new drugs .
Chemical Education and Research
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: is not only significant in applied research but also serves as an important compound in chemical education. It is used to demonstrate synthetic techniques and reaction mechanisms in academic settings, thereby helping students understand the practical aspects of organic synthesis and heterocyclic chemistry .
Safety and Hazards
特性
IUPAC Name |
2-chloro-7,8-dimethylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVEHFRQCFGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354993 |
Source


|
| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
323196-70-9 |
Source


|
| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the crystallographic mirror plane observed in the structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde?
A1: The presence of all non-hydrogen atoms on a crystallographic mirror plane [] suggests that the molecule possesses a planar conformation in its solid state. This structural information can be valuable for understanding the compound's packing in the crystal lattice and potentially for predicting its physical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)




![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)

